5-methyl-N-(piperidin-4-yl)-1,2-oxazole-3-carboxamide hydrochloride
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Overview
Description
5-methyl-N-(piperidin-4-yl)-1,2-oxazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Enantioselective Synthesis in Pharmaceutical Chemistry
- A study by Cann et al. (2012) highlights the development of a stereoselective and economical synthesis process for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, which is structurally related to "5-methyl-N-(piperidin-4-yl)-1,2-oxazole-3-carboxamide hydrochloride". This process is crucial in the pharmaceutical industry for producing high-purity compounds for therapeutic use (Cann et al., 2012).
2. Potential Antipsychotic Agents
- Norman et al. (1996) synthesized and evaluated heterocyclic carboxamides, including compounds structurally similar to "this compound", as potential antipsychotic agents. These compounds were tested for their binding to various receptors and their in vivo antipsychotic activity (Norman et al., 1996).
3. Heterocyclic Amino Acid-Like Building Blocks
- Bruzgulienė et al. (2022) developed an efficient synthesis of novel heterocyclic amino acid-like building blocks, including methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. These compounds are significant for research in peptide chemistry and drug design (Bruzgulienė et al., 2022).
4. Inhibitors of Soluble Epoxide Hydrolase
- Research by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which are structurally related to the compound . These inhibitors have potential therapeutic applications in various disease models (Thalji et al., 2013).
5. Tubulin Inhibitors in Cancer Therapy
- Krasavin et al. (2014) discovered a new class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. This discovery is significant in the development of new chemotherapeutics for cancer treatment (Krasavin et al., 2014).
Properties
CAS No. |
1209330-86-8 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-methyl-N-piperidin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C10H15N3O2/c1-7-6-9(13-15-7)10(14)12-8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,14) |
InChI Key |
RVKLCAXAALAPCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NC2CCNCC2.Cl |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCNCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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